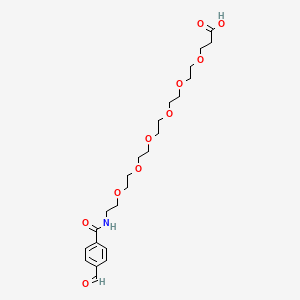

Ald-Ph-PEG6-acid

Descripción general

Descripción

Ald-Ph-PEG6-acid is a PEG-based PROTAC linker . It contains a total of 69 bonds, including 34 non-H bonds, 9 multiple bonds, 23 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic aldehyde, 1 hydroxyl group, and 6 aliphatic ethers .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C23H35NO10 . It has a molecular weight of 485.5 g/mol .Chemical Reactions Analysis

The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moiety .Aplicaciones Científicas De Investigación

Enzyme Stability Enhancement

Polyethylene glycol (PEG) derivatives, including monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), have been shown to improve enzyme stability. For instance, cellulase modified with mPEG-ALD demonstrated notable stability and activity in certain conditions, offering potential applications in biofuel production and industrial biocatalysis (Li Lu et al., 2018).

Nanopore Design for Sensing

PEG derivatives like mPEG-ALD are used in designing nanopores with pH gating and sensing properties. This application is crucial for developing sensitive biosensors and nanoscale devices (M. Lepoitevin et al., 2015).

Drug Delivery and Tissue Engineering

Alkyne-functionalized PEG derivatives, similar in function to Ald-Ph-PEG6-acid, are utilized in forming low-fouling multilayer films and capsules. These are of interest in drug delivery and tissue engineering, showing potential for controlled drug release and biocompatibility (Melissa K M Leung et al., 2011).

Enhancing Plant Growth Under Stress

PEG derivatives have been used to study the effects of aluminum (Al) and water stress on plant growth. Such research can inform agricultural practices in challenging environments and contribute to the development of stress-resistant crops (M. Zaifnejad et al., 1997).

Atomic Layer Deposition in Industrial Applications

ALD (Atomic Layer Deposition), which utilizes similar principles to those in this compound applications, is significant in producing thin films for various industrial and research applications. These include solar cell devices and transistors, showcasing the material's versatility and importance in modern technology (Richard W Johnson et al., 2014).

Mecanismo De Acción

Target of Action

Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moieties .

Mode of Action

This compound, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of this compound reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, this compound enables the selective degradation of target proteins .

Pharmacokinetics

It is known that the peg6 linker in this compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .

Action Environment

The action of this compound is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of this compound is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJVHKOJSNIKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)